5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C16H11ClN2O and a molecular weight of 282.73 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One of the most versatile and economical methods involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one . Other methods include a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride , and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The InChI code for 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is 1S/C16H11ClN2O/c17-16-14 (11-20)15 (12-7-3-1-4-8-12)18-19 (16)13-9-5-2-6-10-13/h1-11H .Chemical Reactions Analysis
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo several chemical reactions. For instance, it can undergo a Knoevenagel condensation with ethylcyanoacetate at 0°C . It can also participate in a radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .Physical And Chemical Properties Analysis
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a solid substance with a melting point of 109 °C .Scientific Research Applications
Antimicrobial Activity
Compounds containing the pyrazole moiety, such as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde , have been studied for their antimicrobial properties. These compounds have shown significant growth inhibitory activity against various microbial strains. The molecular docking studies suggest that these compounds can interact effectively with the catalytic domain of enzymes like S. aureus topoisomerase IV , indicating their potential as antimicrobial agents .
Antioxidant Properties
Pyrazole derivatives have demonstrated remarkable antioxidant activities. The ability to scavenge free radicals makes them valuable in research aimed at combating oxidative stress-related diseases. The DPPH free radical-scavenging assay is commonly used to evaluate the antioxidant potential of these compounds .
Antiviral Applications
The molecular structure of pyrazole-based compounds allows them to inhibit key proteins involved in viral replication. Studies involving molecular docking with COVID-19 main protease have shown that pyrazole derivatives could serve as potent inhibitors, which is promising for the development of new antiviral drugs .
Anti-inflammatory Uses
Pyrazole compounds are known to possess anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs, potentially offering alternatives to existing medications with fewer side effects .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic activity against cancer cells. Some derivatives have shown greater capability compared to standard reference drugs, highlighting their potential in cancer therapy .
Antileishmanial and Antimalarial Evaluation
Pyrazole derivatives have been evaluated for their activity against parasitic diseases such as leishmaniasis and malaria. Compounds like 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have shown potent in vitro activity, with molecular simulation studies supporting their effectiveness in binding to active sites of target enzymes .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
It’s known that pyrazole derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1,3-diphenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORJDGPYDJKXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353082 | |
Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5499-67-2 | |
Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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